molecular formula C25H16N2O3 B12536598 3-Benzoyl-4-phenyl-1,6-dihydrobenzo[h][1,6]naphthyridine-2,5-dione CAS No. 834889-20-2

3-Benzoyl-4-phenyl-1,6-dihydrobenzo[h][1,6]naphthyridine-2,5-dione

Cat. No.: B12536598
CAS No.: 834889-20-2
M. Wt: 392.4 g/mol
InChI Key: VKRBPZMVLMCSGY-UHFFFAOYSA-N
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Description

3-Benzoyl-4-phenyl-1,6-dihydrobenzo[h][1,6]naphthyridine-2,5-dione is a complex organic compound belonging to the naphthyridine family. Naphthyridines are heterocyclic compounds that contain a fused ring system with two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-4-phenyl-1,6-dihydrobenzo[h][1,6]naphthyridine-2,5-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzoyl and phenyl derivatives with naphthyridine precursors under controlled conditions. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-4-phenyl-1,6-dihydrobenzo[h][1,6]naphthyridine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This process can remove oxygen or add hydrogen atoms.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-Benzoyl-4-phenyl-1,6-dihydrobenzo[h][1,6]naphthyridine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzoyl-4-phenyl-1,6-dihydrobenzo[h][1,6]naphthyridine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological activities. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridine: Another naphthyridine derivative with different substitution patterns.

    1,8-Naphthyridine: Known for its distinct biological activities and structural features.

Uniqueness

3-Benzoyl-4-phenyl-1,6-dihydrobenzo[h][1,6]naphthyridine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

3-Benzoyl-4-phenyl-1,6-dihydrobenzo[h][1,6]naphthyridine-2,5-dione (CAS No. 834889-20-2) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex bicyclic structure characterized by a naphthyridine core. Its structural formula can be represented as follows:

C19H15N1O2\text{C}_{19}\text{H}_{15}\text{N}_{1}\text{O}_{2}

Anticancer Properties

Research has indicated that derivatives of naphthyridine compounds exhibit significant anticancer activity. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines including non-small cell lung cancer (NSCLC), cervical cancer, and leukemia. The mechanism often involves apoptosis induction and cell cycle arrest.

Case Study:
A study evaluating the anticancer properties of naphthyridine derivatives found that compounds similar to this compound exhibited IC50 values ranging from 10.47 to 15.03 μg/mL against H1299 and A549 cell lines . The compound was noted for its ability to intercalate into DNA and modulate expression levels of key regulatory proteins like p21 and SOX9.

Anti-inflammatory Effects

Naphthyridine derivatives have also been investigated for their anti-inflammatory properties. In vitro studies showed that these compounds can inhibit nitric oxide production in macrophage cell lines, suggesting potential therapeutic applications in inflammatory diseases.

Table 1: Anti-inflammatory Activity of Naphthyridine Derivatives

CompoundIC50 (μM)Mechanism of Action
Compound A7.73Inhibition of NO production
Compound B15.09Modulation of cytokine release

The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in apoptosis and inflammation. The compound's ability to intercalate DNA disrupts replication processes in cancer cells, while its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines.

Pharmacokinetics and Toxicity

Current studies on the pharmacokinetics of this compound remain limited. However, preliminary findings suggest that it possesses favorable absorption characteristics with low toxicity profiles in preclinical models. Further investigations are warranted to establish its safety and efficacy in clinical settings.

Properties

CAS No.

834889-20-2

Molecular Formula

C25H16N2O3

Molecular Weight

392.4 g/mol

IUPAC Name

3-benzoyl-4-phenyl-1,6-dihydrobenzo[h][1,6]naphthyridine-2,5-dione

InChI

InChI=1S/C25H16N2O3/c28-23(16-11-5-2-6-12-16)21-19(15-9-3-1-4-10-15)20-22(27-25(21)30)17-13-7-8-14-18(17)26-24(20)29/h1-14H,(H,26,29)(H,27,30)

InChI Key

VKRBPZMVLMCSGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C(=O)NC4=CC=CC=C43)C(=O)C5=CC=CC=C5

Origin of Product

United States

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